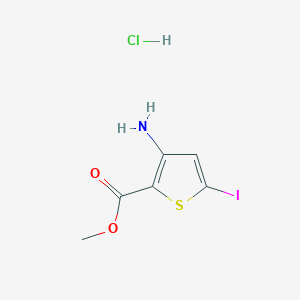

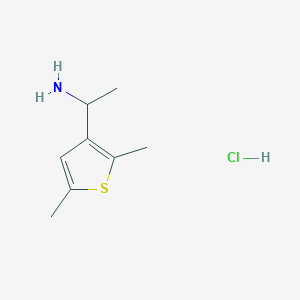

Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride

Descripción general

Descripción

“Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1351655-19-0 . It has a molecular weight of 319.55 and its IUPAC name is "methyl 3-amino-5-iodo-2-thiophenecarboxylate hydrochloride" .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H6INO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H . This code provides a standardized way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a solid . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the retrieved information.Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride, have been studied for their potential anticancer properties. The compound’s ability to interact with various biological targets can be leveraged to design and synthesize new anticancer agents. Its structural motif is often found in molecules with pharmacological significance .

Anti-inflammatory Applications

The anti-inflammatory potential of thiophene derivatives makes them valuable in the development of new therapeutic agents. By modifying the thiophene core, researchers can enhance the anti-inflammatory activity and reduce side effects, leading to more effective treatments .

Antimicrobial Activity

Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride can serve as a precursor for compounds with antimicrobial activity. Its iodine and amino functional groups are key for the synthesis of molecules that can inhibit the growth of various pathogens .

Material Science: Organic Semiconductors

In material science, thiophene-based molecules are integral to the advancement of organic semiconductors. Their electronic properties can be tuned for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .

Corrosion Inhibition

The industrial application of thiophene derivatives includes their use as corrosion inhibitors. The compound’s molecular structure can be optimized to protect metals and alloys from corrosion, which is crucial in extending the life of industrial machinery and infrastructure .

Anesthetic Agents

Thiophene derivatives are also used in the formulation of anesthetic agents. For instance, articaine, which contains a thiophene ring, is utilized as a dental anesthetic in Europe. The structural analogs of Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride could be explored for similar applications .

Propiedades

IUPAC Name |

methyl 3-amino-5-iodothiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKOCMFZWBQUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClINO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-5-iodothiophene-2-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Trifluoromethoxy)phenyl]-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B1431824.png)

![2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride](/img/structure/B1431827.png)

![3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B1431832.png)

![2-(5,7-Dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-ethanesulfonyl chloride hydrochloride](/img/structure/B1431833.png)